(2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile
Overview
Description
(2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile is a complex organic compound featuring a tetrazole ring and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which can be synthesized through the cyclization of azides with nitriles under acidic conditions. The trifluoromethoxyphenyl group is introduced via nucleophilic aromatic substitution reactions. The final step involves coupling the tetrazole and trifluoromethoxyphenyl intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cyclization reactions and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxyphenyl group, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its tetrazole ring, which mimics the structure of certain biological molecules.
Medicine
In medicine, the compound’s potential as a pharmaceutical intermediate is being explored. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The trifluoromethoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)
Uniqueness
Compared to similar compounds, (2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile stands out due to its unique combination of a tetrazole ring and a trifluoromethoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N6O/c12-11(13,14)21-9-3-1-8(2-4-9)16-6-7(5-15)10-17-19-20-18-10/h1-4,6,16H,(H,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMJLXBJYGSAJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C2=NNN=N2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N6O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140655 | |
Record name | α-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]-2H-tetrazole-5-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-67-8 | |
Record name | α-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]-2H-tetrazole-5-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]-2H-tetrazole-5-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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